2-Acenaphthen-5-yl-3-(4-nitro-benzenesulfonyl)-thiazolidine
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Overview
Description
2-Acenaphthen-5-yl-3-(4-nitro-benzenesulfonyl)-thiazolidine is a complex organic compound that features a thiazolidine ring, a nitrobenzene sulfonyl group, and an acenaphthene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acenaphthen-5-yl-3-(4-nitro-benzenesulfonyl)-thiazolidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Thiazolidine Ring: This can be achieved by reacting a suitable amine with a thiocarbonyl compound under controlled conditions.
Introduction of Nitrobenzene Sulfonyl Group: The thiazolidine intermediate is then reacted with a nitrobenzene sulfonyl chloride in the presence of a base such as triethylamine to introduce the nitrobenzene sulfonyl group.
Attachment of Acenaphthene Moiety: Finally, the acenaphthene group is introduced through a coupling reaction, often facilitated by a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Acenaphthen-5-yl-3-(4-nitro-benzenesulfonyl)-thiazolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with the nitro group converted to an amine.
Substitution: Substituted derivatives with different functional groups replacing the nitro group.
Scientific Research Applications
2-Acenaphthen-5-yl-3-(4-nitro-benzenesulfonyl)-thiazolidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Acenaphthen-5-yl-3-(4-nitro-benzenesulfonyl)-thiazolidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrobenzene sulfonyl group can participate in redox reactions, while the thiazolidine ring may interact with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
2-Acenaphthen-5-yl-3-(4-nitro-benzenesulfonyl)-oxazolidine: Similar structure but with an oxazolidine ring instead of a thiazolidine ring.
2-Acenaphthen-5-yl-3-(4-nitro-benzenesulfonyl)-imidazolidine: Contains an imidazolidine ring instead of a thiazolidine ring.
Uniqueness
2-Acenaphthen-5-yl-3-(4-nitro-benzenesulfonyl)-thiazolidine is unique due to the presence of the thiazolidine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(1,2-dihydroacenaphthylen-5-yl)-3-(4-nitrophenyl)sulfonyl-1,3-thiazolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S2/c24-23(25)16-7-9-17(10-8-16)29(26,27)22-12-13-28-21(22)19-11-6-15-5-4-14-2-1-3-18(19)20(14)15/h1-3,6-11,21H,4-5,12-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHINPIQIJIASR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)C4N(CCS4)S(=O)(=O)C5=CC=C(C=C5)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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